molecular formula C20H12Cl2FN3O3S B5288555 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5288555
M. Wt: 464.3 g/mol
InChI Key: KDHXUJYIKLVIKV-BMRADRMJSA-N
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Description

The compound 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one features a pyrrol-2-one core substituted with a 3,4-dichlorophenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, and a 5-methyl-1,3,4-thiadiazol-2-yl group at position 1. This structure combines halogenated aromatic rings and a thiadiazole heterocycle, which are common pharmacophores in medicinal chemistry for modulating bioavailability, solubility, and target binding .

Properties

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2FN3O3S/c1-9-24-25-20(30-9)26-16(11-4-7-13(21)14(22)8-11)15(18(28)19(26)29)17(27)10-2-5-12(23)6-3-10/h2-8,16,27H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHXUJYIKLVIKV-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the pyrrol-2-one scaffold but differ in substituents, enabling comparative analysis of structure-property relationships:

Compound ID Substituents (Positions) Key Differences Source
A () 5-(4-chlorophenyl), 4-(thiophene-2-carbonyl) Replaces 3,4-dichlorophenyl with 4-chlorophenyl; substitutes 4-fluorobenzoyl with thiophene-2-carbonyl
B () 5-(3,4-dimethoxyphenyl), 4-(4-methylbenzoyl) Methoxy groups at 3,4-positions of phenyl; methylbenzoyl instead of fluorobenzoyl
C () 5-(4-methylphenyl), 4-(4-chlorobenzoyl) Methylphenyl at position 5; chlorobenzoyl at position 4
D () 5-(4-chlorophenyl), 4-(4-butoxybenzoyl) Butoxybenzoyl at position 4; retains 4-chlorophenyl at position 5
Key Observations:

Halogen vs. The 4-fluorobenzoyl group in the target compound offers a balance of lipophilicity and metabolic stability relative to the bulkier 4-butoxybenzoyl in D .

Chlorobenzoyl in C increases molecular weight and lipophilicity compared to fluorobenzoyl .

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound are absent, studies on isostructural thiazole derivatives () reveal that halogen substitutions (Cl vs. F) influence crystal packing and molecular planarity. For example, fluorophenyl groups in such systems adopt perpendicular orientations relative to the core, which may affect solid-state stability and solubility . Extrapolating this, the 3,4-dichlorophenyl group in the target compound likely induces distinct packing modes compared to monosubstituted analogues.

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